2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMBWKKDJTMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649127 | |
| Record name | (5-Bromo-3-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947688-87-1 | |
| Record name | (5-Bromo-3-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile typically involves the bromination of 3-methoxypyridine followed by a nucleophilic substitution reaction. One common method includes the following steps:
Bromination: 3-Methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-3-methoxypyridine.
Nucleophilic Substitution: The brominated product is then reacted with acetonitrile in the presence of a base, such as sodium hydride, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
*Calculated based on formula C₈H₇BrN₂O.
Key Observations :
- Electron Effects : The methoxy group in the target compound donates electron density via resonance, while the bromo substituent withdraws it inductively. This balance contrasts with analogs like 5-nitro-2-pyridineacetonitrile, where the nitro group strongly withdraws electrons, reducing nucleophilicity.
- Hydrogen Bonding : The hydroxyl analog (2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile) may exhibit enhanced solubility in polar solvents due to H-bonding, unlike the methoxy variant.
Physical and Chemical Properties
Melting and Boiling Points
Density and Stability
Reactivity and Electronic Structure
Quantum chemical studies on related acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that substituents significantly influence frontier molecular orbitals (HOMO-LUMO):
Biological Activity
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile is a pyridine derivative notable for its potential biological activities, primarily due to its unique structural features, which include a bromine atom and a methoxy group on the pyridine ring. This compound has garnered interest in medicinal chemistry for its possible applications in drug development and enzyme inhibition.
- Molecular Formula : C9H8BrN
- Molar Mass : Approximately 227.08 g/mol
- Structure : The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a methoxy group, along with an acetonitrile functional group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including enzyme inhibition and potential antimicrobial effects. The presence of substituents on the pyridine ring significantly influences its interaction with biological targets.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound with various biological targets suggest that modifications to the pyridine structure can enhance or diminish its pharmacological properties. Techniques such as molecular docking and binding assays have been employed to elucidate these interactions. For instance, compounds structurally similar to this compound have shown varying degrees of activity against specific enzymes, indicating a potential for selective inhibition.
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 5-Bromo-2-chloro-3-methoxypyridine | Contains bromine and methoxy groups on pyridine | 0.92 |
| 5-Bromo-2-chloro-4-methoxypyridine | Similar halogen and methoxy substitutions | 0.77 |
| 5-Bromo-3-methoxy-2-methylpyridine | Methyl substitution on the pyridine ring | 0.70 |
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, were effective in inhibiting specific enzymes linked to disease pathways. The presence of the bromine atom was found to enhance binding affinity in certain cases, leading to improved inhibitory activity against target enzymes .
- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that compounds with similar structural motifs exhibited significant antibacterial activity. The methoxy group was suggested to play a role in enhancing solubility and bioavailability, which are critical factors for antimicrobial efficacy .
- Pharmacokinetic Properties : The metabolic stability of this compound was evaluated in human microsomes, revealing that modifications to the compound could lead to improved metabolic profiles while maintaining biological activity .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of substituent positions on the pyridine ring in determining biological activity. For example, variations in halogen and alkyl groups significantly influenced both the potency and selectivity of enzyme inhibition .
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Pyridine Ring Functionalization: Bromination of 3-methoxypyridine derivatives at the 5-position using (N-bromosuccinimide) under radical or Lewis acid catalysis, followed by acetonitrile group introduction via alkylation or cyanation reactions .
- Cross-Coupling Strategies: Suzuki-Miyaura coupling using 5-bromo-3-methoxypyridine boronic esters with cyano-containing partners. Derivatives such as tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (CAS 1138443-96-5) suggest the use of carbamate-protected intermediates for selective reactions .
Key Characterization Techniques:
Q. How is the purity of this compound validated in academic settings?
Methodological Answer:
- Chromatographic Methods: Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm. Example conditions: 70:30 acetonitrile/water mobile phase, flow rate 1.0 mL/min .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., , expected = 243.9784) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content verification (±0.3% deviation) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage: Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation of the nitrile group .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritation (H315/H319 hazards) .
- Waste Disposal: Neutralization with alkaline hydrogen peroxide before disposal to mitigate cyanide release risks .
Advanced Research Questions
Q. How can regioselective bromination and methoxy group introduction be achieved on the pyridine ring?
Methodological Answer:
- Directing Groups: Use of electron-donating groups (e.g., methoxy) to orient bromination at the 5-position via electrophilic aromatic substitution. For example, 3-methoxypyridine directs bromine to the 5-position using .
- Protection-Deprotection Strategies: Temporary protection of the acetonitrile group with tert-butyl carbamate (Boc) during methoxy introduction to avoid side reactions .
Data Contradiction Note: Discrepancies in reaction yields (e.g., 60–85%) may arise from competing para-bromination; optimize by adjusting temperature (0–25°C) and stoichiometry .
Q. What computational methods are recommended to predict the reactivity of the acetonitrile moiety?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic attack on the nitrile group. Compare activation energies for hydrolysis (to carboxylic acid) vs. reduction (to amine) pathways .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics using GROMACS .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating methoxy protons (δ 3.8–4.0 ppm) with pyridine C-3 (δ 160–165 ppm) .
- X-ray Crystallography: Refine crystal structures using SHELXL () for unambiguous confirmation. Example: Compare experimental vs. calculated bond lengths (C-Br: 1.89 Å vs. 1.92 Å) .
Advanced Tip: For amorphous samples, employ dynamic NMR (DNMR) to study hindered rotation of the methoxy group .
Q. What strategies optimize the synthesis of derivatives like 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol?
Methodological Answer:
Q. How to mitigate byproduct formation during cyano-group transformations?
Methodological Answer:
- pH Control: Hydrolysis to carboxylic acid requires acidic conditions (HCl, 6M), while reduction to amine uses LiAlH in anhydrous THF .
- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency (e.g., 90% conversion with 5% Pd/C at 50 psi H) .
Advanced Note: Byproducts like imines (from incomplete reduction) are minimized by maintaining strict anhydrous conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
